molecular formula C15H9BrF2N2 B3218115 4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole CAS No. 1187632-18-3

4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B3218115
CAS No.: 1187632-18-3
M. Wt: 335.15 g/mol
InChI Key: UFLCKVCWLKHKKI-UHFFFAOYSA-N
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Description

4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a bromine atom at the 4-position and two 4-fluorophenyl groups at the 3- and 5-positions of the pyrazole ring. Its molecular formula is C₁₅H₈BrF₂N₂, with a molecular weight of 349.15 g/mol. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF2N2/c16-13-14(9-1-5-11(17)6-2-9)19-20-15(13)10-3-7-12(18)8-4-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCKVCWLKHKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259893
Record name 4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187632-18-3
Record name 4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187632-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the ring closure.

    Fluorination: The fluorine atoms are introduced through the reaction of the corresponding phenyl groups with a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions.

Key reactions include:

  • Suzuki-Miyaura Cross-Coupling :
    Reacts with arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (2–5 mol%) in DMF/H₂O (3:1) at 100°C for 16 h, yielding 3,4,5-triarylpyrazoles .
    Example:

    Boronic AcidCatalystProductYield
    PhenylPd(PPh₃)₄3,5-Bis(4-fluorophenyl)-4-phenyl-1H-pyrazole68%
    4-FluorophenylPd(PPh₃)₄3,4,5-Tris(4-fluorophenyl)-1H-pyrazole72%
  • Buchwald-Hartwig Amination :
    Reacts with primary/secondary amines using CuI/L-proline catalyst in DMSO at 120°C, replacing bromine with amino groups .

  • Halogen Exchange :
    Bromine can be replaced with iodine via Finkelstein reaction using NaI in acetone under reflux.

Metal-Halogen Exchange Reactions

The C–Br bond participates in regioselective metalation:

  • Grignard Formation :
    Reacts with iPrMgCl·LiCl in THF at −40°C, generating a magnesiated intermediate for further functionalization (e.g., quenching with electrophiles like CO₂ or DMF).

  • Zincation :
    Transmetallation with ZnCl₂/TMEDA produces organozinc intermediates for Negishi coupling .

Cyclization and Condensation

The pyrazole ring acts as a directing group for annulation:

  • Pyrazolo[1,5-a]pyrimidine Formation :
    Reacts with β-ketoesters in AcOH/H₂SO₄ at 80°C, yielding fused heterocycles with 75–82% efficiency .

  • Chalcone Condensation :
    With 4-fluorobenzaldehyde in NaOEt/EtOH, forms 3-(pyrazolyl)chromones via Knoevenagel adducts .

Electrophilic Aromatic Substitution

Electron-deficient pyrazole core undergoes nitration and sulfonation:

  • Nitration :
    With HNO₃/H₂SO₄ at 0°C, introduces nitro groups preferentially at position 2 of the pyrazole ring (58% yield).

  • Sulfonation :
    Reacts with ClSO₃H in CH₂Cl₂, forming sulfonic acid derivatives for further derivatization .

Functional Group Transformations

  • Bromine Oxidation :
    Treatment with mCPBA converts C–Br to C–O bonds, yielding pyrazolone derivatives .

  • Reductive Dehalogenation :
    Using Pd/C under H₂ (1 atm), bromine is removed to form 3,5-bis(4-fluorophenyl)-1H-pyrazole (87% yield).

Reaction Mechanism Insights

The bromine atom’s leaving-group ability is enhanced by electron-withdrawing fluorophenyl groups, lowering the activation energy for substitution (ΔG‡ ≈ 25 kcal/mol) . Suzuki couplings proceed via oxidative addition of Pd⁰ to C–Br, followed by transmetallation and reductive elimination .

Experimental evidence from X-ray crystallography confirms retention of pyrazole planarity during reactions, with dihedral angles ≤5.3° between fluorophenyl rings .

Stability Considerations

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Photoreactivity : UV irradiation (λ = 254 nm) induces homolytic C–Br bond cleavage, forming radical intermediates.

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole

  • Molecular Formula : C₁₅H₈ClF₂N₂
  • Biological Relevance : Chloro-substituted pyrazoles in similar frameworks (e.g., 4-chlorophenyl-thiazole hybrids) demonstrate antimicrobial activity .

3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole

  • Molecular Formula : C₁₅H₈Br₂ClN₂
  • Key Features : Dual bromine atoms increase molecular weight (439.43 g/mol ) and lipophilicity.
  • Applications : Bromine-rich analogs are explored for their enhanced stability in radiolabeling and PET tracer development .

Fluorophenyl-Modified Derivatives

3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Molecular Formula : C₂₁H₁₅F₂N₂
  • Structural Comparison : The dihydro-pyrazole ring introduces conformational rigidity. Dihedral angles between fluorophenyl and pyrazole rings range from 10.7° to 19.8° , influencing crystal packing and intermolecular interactions .
  • Biological Activity : Pyrazoline derivatives with fluorophenyl groups exhibit antitumor and anti-inflammatory properties .

5-(4-Fluorophenyl)-3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Molecular Formula : C₂₁H₁₅BrFN₂
  • Key Differences : A single bromine atom at the 3-position modifies electronic density.
  • Crystal Data : Weak C–H⋯F interactions stabilize its 3D network, a feature shared with the target compound .

Functionalized Pyrazoles with Mixed Substituents

4-Bromo-3,5-bis(4-methylphenyl)-1H-pyrazole

  • Molecular Formula : C₁₇H₁₄BrN₂
  • Key Differences : Methyl groups enhance hydrophobicity but reduce electronegativity.
  • Applications : Methylated pyrazoles are common intermediates in drug synthesis .

4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazole

  • Molecular Formula : C₅H₃BrF₄N₂

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Structural Features References
4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole C₁₅H₈BrF₂N₂ 349.15 Br (C4), 4-F-C₆H₄ (C3, C5) Limited data (inferred) Planar pyrazole, halogenated
4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole C₁₅H₈ClF₂N₂ 314.70 Cl (C4), 4-F-C₆H₄ (C3, C5) Antimicrobial Similar to bromo analog
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₅F₂N₂ 323.35 4-F-C₆H₄ (C3, C5), dihydro ring Antitumor, anti-inflammatory Conformationally rigid
5-(4-Fluorophenyl)-3-(4-bromophenyl)-1H-pyrazole C₁₅H₉BrFN₂ 330.15 Br (C3), 4-F-C₆H₄ (C5) N/A Planar with weak C–H⋯F interactions

Research Findings and Implications

  • Fluorophenyl Contribution : Fluorine atoms increase metabolic stability and bioavailability due to their electronegativity and resistance to oxidative degradation .
  • Structural Flexibility : Dihydro-pyrazole derivatives (e.g., 4,5-dihydro-1H-pyrazole) exhibit restricted rotation, which may optimize pharmacophore alignment .

Biological Activity

4-Bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on a review of current literature.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with bromine and two para-fluorophenyl groups. The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with various carbonyl compounds or other electrophiles. For this compound, methods may include:

  • Condensation Reactions : Utilizing 4-bromo-3,5-difluorobenzaldehyde and appropriate hydrazines.
  • Cyclization Techniques : Employing cyclization reactions with arylhydrazines to form the pyrazole nucleus.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Mycobacterium tuberculosis

For instance, compounds with bromo and fluoro substitutions often show enhanced antimicrobial efficacy due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Research has demonstrated that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications in the pyrazole structure can lead to compounds that exhibit up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Properties

Studies have also highlighted the anticancer activities of pyrazoles. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival .

Case Studies and Research Findings

Several research studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy :
    • A study reported that a series of bromo-substituted pyrazoles displayed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA strains .
  • Anti-inflammatory Activity :
    • Research indicated that certain pyrazole derivatives could significantly reduce edema in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Anticancer Activity :
    • A recent study focused on the effects of pyrazole derivatives on breast cancer cell lines, revealing that these compounds can induce apoptosis through mitochondrial pathways and inhibit tumor growth in vivo .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleEffectiveness (IC50/MIC)Reference
Antimicrobial4-Bromo-3-methyl derivative0.5 µg/mL
Anti-inflammatory4-Fluorophenylpyrazole85% inhibition of TNF-α
AnticancerPyrazole derivative in breast cancerInduces apoptosis

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example:

  • Step 1: Prepare a chalcone precursor by condensing 4-fluorophenylacetophenone with a brominated ketone under Claisen-Schmidt conditions (ethanol, NaOH, 60°C, 6 hours) .
  • Step 2: React the chalcone with hydrazine hydrate (2 equivalents) in acetic acid under reflux (12 hours) to form the pyrazole core .
  • Optimization: Yields improve with slow addition of hydrazine, controlled temperature (70–80°C), and inert atmosphere (N₂).

Table 1: Reaction Yield Optimization

ConditionYield (%)Purity (HPLC)Reference
Ambient temperature4592%
Reflux (N₂ atmosphere)7898%
Catalytic p-TsOH8599%

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography to determine bond lengths, angles, and dihedral angles between substituents (e.g., fluorophenyl groups at 66.34° in related compounds) .
  • NMR spectroscopy: 19F^{19}\text{F} NMR detects fluorine environments (δ = -110 to -115 ppm for para-F), while 1H^{1}\text{H} NMR resolves pyrazole proton splitting (J = 2–3 Hz) .
  • HPLC-MS for purity assessment (C18 column, 70:30 acetonitrile/water, retention time ~8.2 minutes) .

Table 2: Key Structural Parameters (X-ray Data)

ParameterValueReference
C-Br bond length1.89 Å
Dihedral angle (F-C6H4)66.34°
Pyrazole ring planarityRMSD = 0.02 Å

Q. What chromatographic methods are effective for purifying this compound?

Methodological Answer: Use column chromatography (silica gel, hexane/ethyl acetate 7:3) for crude product purification. For challenging separations:

  • Prep-HPLC with a C18 column (gradient: 50% → 90% acetonitrile in 20 minutes) resolves brominated byproducts .
  • Recrystallization from ethanol/water (4:1) yields high-purity crystals (mp 145–148°C) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence biological activity?

Methodological Answer:

  • Electronic effects: Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via dipole interactions .
  • Steric effects: Bromine’s bulkiness at the 4-position reduces rotational freedom, stabilizing interactions with ATP-binding sites . Validation: SAR studies on analogs show a 10-fold increase in IC₅₀ against EGFR kinase when bromine replaces chlorine .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for brominated pyrazoles?

Methodological Answer:

  • Case Study: Discrepancies in 1H^{1}\text{H} NMR coupling constants (J) vs. X-ray torsional angles arise from dynamic effects.
  • Solution: Use variable-temperature NMR to observe conformational averaging. For example, at -40°C, splitting patterns align with X-ray data .
  • Computational validation: DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts within 0.3 ppm of experimental values .

Q. What strategies optimize this compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvent systems: Use DMSO/PBS (5% v/v) for stock solutions (stable for 48 hours at 4°C) .
  • Micellar encapsulation: Poloxamer 407 (0.1% w/v) increases aqueous solubility 20-fold without cytotoxicity .

Q. How does computational modeling (e.g., DFT) predict reactivity in biological systems?

Methodological Answer:

  • DFT workflow: Geometry optimization → HOMO/LUMO analysis → Molecular docking (AutoDock Vina).
  • Key finding: The LUMO (-3.2 eV) localizes on the pyrazole ring, favoring nucleophilic attack in active sites . Table 3: DFT-Predicted Reactivity Parameters
ParameterValueReference
HOMO Energy-6.5 eV
Fukui Electrophilicity0.72

Q. What crystallographic packing interactions stabilize this compound?

Methodological Answer:

  • Intermolecular forces: C–H···π interactions (2.8–3.1 Å) and halogen bonding (Br···F = 3.3 Å) dominate .
  • Impact: These interactions enhance thermal stability (TGA shows decomposition >250°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for similar pyrazole derivatives?

Methodological Answer:

  • Root cause: Variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
  • Resolution: Standardize protocols (e.g., Eurofins Panlabs kinase panel) and use ≥3 biological replicates .

Q. How can regioselectivity challenges in bromination be addressed?

Methodological Answer:

  • Directed bromination: Use NBS (N-bromosuccinimide) with Lewis acids (e.g., FeCl₃) to favor 4-bromo substitution .
  • Monitoring: In situ IR (C-Br stretch at 550 cm⁻¹) confirms completion within 2 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazole

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